molecular formula C21H40N2O5SSi2 B12407964 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12407964
M. Wt: 488.8 g/mol
InChI Key: OTRKFKREBPGFCB-DLQOLKKZSA-N
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Description

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a pyrimidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the oxolane ring are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Formation of the Pyrimidinone Core: The pyrimidinone core is synthesized through a condensation reaction involving appropriate precursors.

    Attachment of the Oxolane Ring: The protected oxolane ring is then attached to the pyrimidinone core through a nucleophilic substitution reaction.

    Deprotection: The tert-butyl(dimethyl)silyl groups are removed using a fluoride source such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfanylidenepyrimidinone moiety can be reduced to a sulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Protecting Group Reagents: Tert-butyl(dimethyl)silyl chloride, imidazole.

    Deprotecting Agents: Tetrabutylammonium fluoride.

Major Products

    Oxidation: Formation of carboxyl derivatives.

    Reduction: Formation of sulfanyl derivatives.

    Substitution: Formation of various functionalized derivatives.

Scientific Research Applications

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting viral infections or cancer.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of pyrimidinone derivatives with biological targets, such as enzymes and receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,6R)-6-{[tert-butyl(dimethyl)silyl]oxy}-3,4-dihydroxy-1-oxaspiro[4.4]non-2-yl]-2,4(1H,3H)-pyrimidinedione
  • 1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enylpyrimidine-2,4-dione

Uniqueness

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H40N2O5SSi2

Molecular Weight

488.8 g/mol

IUPAC Name

1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C21H40N2O5SSi2/c1-20(2,3)30(7,8)27-16-14(13-24)26-18(23-12-11-15(25)22-19(23)29)17(16)28-31(9,10)21(4,5)6/h11-12,14,16-18,24H,13H2,1-10H3,(H,22,25,29)/t14-,16+,17?,18-/m1/s1

InChI Key

OTRKFKREBPGFCB-DLQOLKKZSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H](O[C@H](C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=S)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=S)CO

Origin of Product

United States

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